6-Bromo-2-phenylquinoline-4-carbonitrile
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Ullmann-type coupling reaction , where nucleophilic substitution of bromine from 2-bromobenzaldehyde with sodium azide gives an azido complex intermediate . This intermediate can then be further reacted to form the desired compound.
Industrial Production Methods: Industrial production methods for 6-Bromo-2-phenylquinoline-4-carbonitrile are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques .
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-2-phenylquinoline-4-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, organometallic reagents, and other nucleophiles.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoline derivatives, while oxidation and reduction reactions can produce quinoline-4-carboxylic acids or quinoline-4-amines .
Scientific Research Applications
6-Bromo-2-phenylquinoline-4-carbonitrile has several applications in scientific research, including:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Material Science: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The exact mechanism of action of 6-Bromo-2-phenylquinoline-4-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes .
Comparison with Similar Compounds
6-Bromo-4-chloro-2-phenylquinoline: This compound has a similar structure but with an additional chlorine atom, which can alter its chemical and biological properties.
6-Bromo-2-phenylquinoline-4-carboxylic acid: This compound has a carboxylic acid group instead of a nitrile group, which can affect its reactivity and applications.
Uniqueness: 6-Bromo-2-phenylquinoline-4-carbonitrile is unique due to its specific combination of functional groups, which allows for a wide range of chemical modifications and applications. Its bromine and nitrile groups provide versatile sites for further functionalization, making it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C16H9BrN2 |
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Molecular Weight |
309.16 g/mol |
IUPAC Name |
6-bromo-2-phenylquinoline-4-carbonitrile |
InChI |
InChI=1S/C16H9BrN2/c17-13-6-7-15-14(9-13)12(10-18)8-16(19-15)11-4-2-1-3-5-11/h1-9H |
InChI Key |
UEHYQVQJAAPPHK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C#N |
Origin of Product |
United States |
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